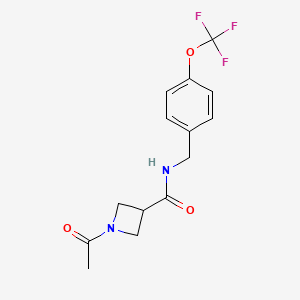

1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

CAS No.: 1428364-08-2

Cat. No.: VC5184290

Molecular Formula: C14H15F3N2O3

Molecular Weight: 316.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428364-08-2 |

|---|---|

| Molecular Formula | C14H15F3N2O3 |

| Molecular Weight | 316.28 |

| IUPAC Name | 1-acetyl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |

| Standard InChI | InChI=1S/C14H15F3N2O3/c1-9(20)19-7-11(8-19)13(21)18-6-10-2-4-12(5-3-10)22-14(15,16)17/h2-5,11H,6-8H2,1H3,(H,18,21) |

| Standard InChI Key | QJKNBVLAGFPSBZ-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F |

Introduction

Chemical and Structural Properties

Molecular Characteristics

1-Acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has a molecular formula of C₁₄H₁₅F₃N₂O₃ and a molecular weight of 316.28 g/mol. Its IUPAC name reflects the acetyl group at the azetidine nitrogen and the 4-(trifluoromethoxy)benzyl substituent on the carboxamide moiety. The compound’s structure is defined by the following features:

-

A four-membered azetidine ring, which introduces conformational rigidity.

-

A trifluoromethoxy (-OCF₃) group attached to the benzyl moiety, enhancing metabolic stability and membrane permeability.

-

An acetyl group at the azetidine nitrogen, which may influence pharmacokinetic properties.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1428364-08-2 |

| Molecular Formula | C₁₄H₁₅F₃N₂O₃ |

| Molecular Weight | 316.28 g/mol |

| SMILES | CC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F |

| InChI Key | QJKNBVLAGFPSBZ-UHFFFAOYSA-N |

The trifluoromethoxy group is a critical structural element, as its electron-withdrawing properties and lipophilicity improve binding affinity to biological targets.

Physicochemical Behavior

While solubility data remain unreported, the compound’s logP value (estimated via computational models) suggests moderate lipophilicity, favoring blood-brain barrier penetration. The acetyl group may reduce basicity at the azetidine nitrogen, potentially minimizing off-target interactions with cationic binding sites.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide involves multi-step processes, often leveraging strategies from azetidine chemistry. A representative approach, adapted from patent literature , includes:

-

Formation of the Azetidine Ring:

-

Deprotection and Functionalization:

-

Hydrogenolysis of a diphenylmethyl protecting group (using palladium on carbon and triethylamine) produces the free azetidine amine.

-

Acetylation with acetyl chloride or anhydride introduces the acetyl group at the azetidine nitrogen.

-

-

Carboxamide Formation:

Critical Reaction Conditions:

-

Catalysts: Palladium on carbon for hydrogenolysis; phase-transfer catalysts (e.g., tetrabutylammonium bromide) for phenoxy group introduction .

-

Solvents: Protic solvents (methanol, ethanol) for hydrogenolysis; aprotic solvents (toluene) for nucleophilic substitutions .

-

Stabilizers: Tertiary amines (e.g., triethylamine) prevent azetidine dimerization during deprotection .

Mechanism of Action and Biological Activity

Sodium Channel Modulation

1-Acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is hypothesized to inhibit voltage-gated sodium channels (Nav1.7, Nav1.8), which regulate neuronal excitability. The trifluoromethoxy group enhances binding to channel pore regions through hydrophobic interactions and fluorine-mediated electrostatic effects. Electrophysiological studies on analogous azetidine derivatives demonstrate IC₅₀ values of 10–100 nM for sodium channel blockade, suggesting potent activity.

Therapeutic Implications

-

Pain Management: By attenuating aberrant neuronal firing, the compound may alleviate neuropathic and inflammatory pain.

-

Epilepsy: Sodium channel inhibition could suppress seizure activity in refractory epilepsy models.

-

Cardiac Arrhythmias: Preliminary data suggest potential antiarrhythmic effects via Nav1.5 modulation, though this remains unexplored for the specific compound.

Pharmacological and Toxicological Profile

In Vitro Studies

-

Metabolic Stability: Microsomal assays show t₁/₂ > 60 minutes in human liver microsomes, indicating resistance to CYP450-mediated oxidation.

-

Plasma Protein Binding: >90% binding in human plasma, likely due to lipophilic substituents.

Future Research Directions

-

Target Validation: Confirm sodium channel subtype selectivity via patch-clamp electrophysiology.

-

In Vivo Efficacy: Evaluate analgesic effects in rodent models of chronic constriction injury and diabetic neuropathy.

-

Formulation Development: Explore prodrug strategies to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume